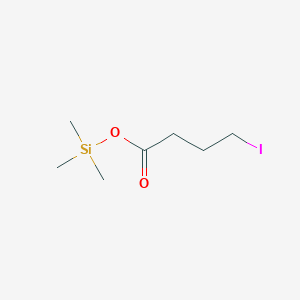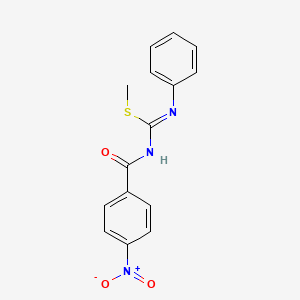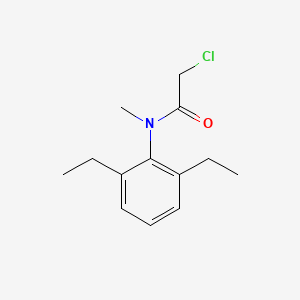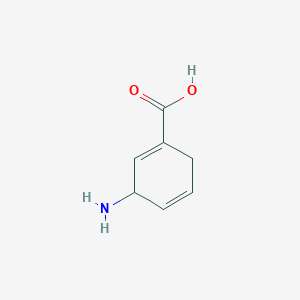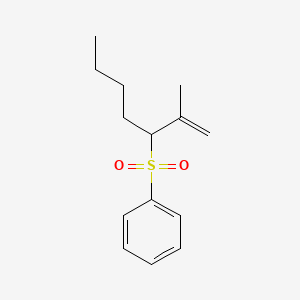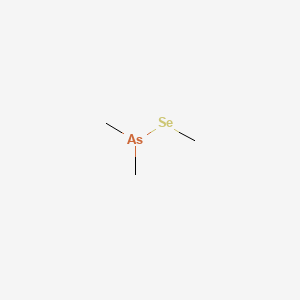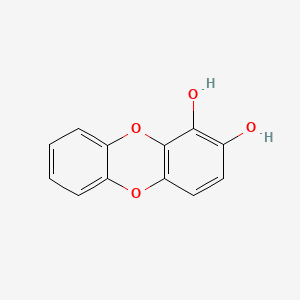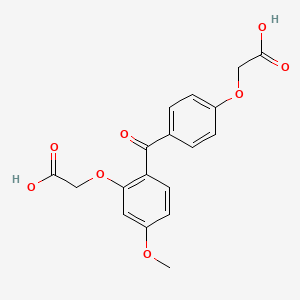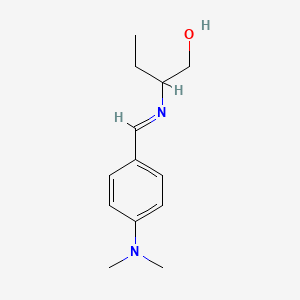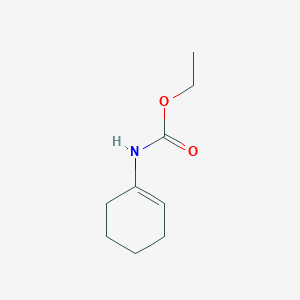
Bicyclo(2.1.1)hexane, 1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(211)hexane, 1-iodo- is a unique bicyclic compound characterized by its rigid structure and the presence of an iodine atom This compound is part of the bicyclo(21
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.1.1)hexane, 1-iodo- typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be iodinated using iodine or other iodinating agents under mild conditions . Another approach involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo(1.1.0)butanes .
Industrial Production Methods
Industrial production of bicyclo(2.1.1)hexane, 1-iodo- is less common due to the specialized equipment and conditions required for its synthesis. advancements in photochemical and catalytic methods have made it more accessible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.1.1)hexane, 1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Iodination: Iodine or iodinating agents under mild conditions.
Lewis Acid Catalysis: Silyl enol ethers and bicyclo(1.1.0)butanes under Lewis acid catalysis.
Photochemical Reactions: Mercury lamp for [2+2] cycloaddition.
Major Products
The major products formed from these reactions include various substituted bicyclo(2.1.1)hexane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.1.1)hexane, 1-iodo- has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, enhancing the pharmacokinetics, solubility, and metabolic stability of drug candidates.
Materials Science: Its rigid structure makes it useful in the design of new materials with specific mechanical properties.
Chemical Biology: It is used in the synthesis of bioactive compounds and natural product analogs.
Wirkmechanismus
The mechanism of action of bicyclo(2.1.1)hexane, 1-iodo- involves its interaction with molecular targets through its rigid and stable structure. The iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s biological activity . The pathways involved often include radical-relay mechanisms supported by density functional theory calculations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(1.1.1)pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo(3.1.1)heptane: Another bioisostere for meta-substituted benzenes.
Bicyclo(4.1.1)octane: Used in the synthesis of complex polycyclic structures.
Uniqueness
Bicyclo(2.1.1)hexane, 1-iodo- is unique due to its specific substitution pattern and the presence of the iodine atom, which provides distinct chemical reactivity and potential for various applications .
Eigenschaften
CAS-Nummer |
74725-75-0 |
|---|---|
Molekularformel |
C6H9I |
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
1-iodobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
InChI-Schlüssel |
OMMNMGTXQRHKPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
